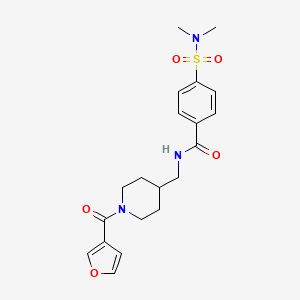
1-(2-(Cyclopropylamino)-6-methylpyrimidin-4-yl)piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Cyclopropylamino)-6-methylpyrimidin-4-yl)piperidin-4-ol is a complex organic compound known for its unique structure and diverse range of applications. Its molecular framework features a cyclopropylamino group, a methylpyrimidine ring, and a piperidin-4-ol moiety, which altogether contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Cyclopropylamino)-6-methylpyrimidin-4-yl)piperidin-4-ol typically involves multiple steps, starting with the construction of the pyrimidine ring.
Pyrimidine Formation: : The pyrimidine ring is formed through a condensation reaction between an aldehyde and a guanidine derivative, under acidic conditions.
Cyclopropylamination: : The cyclopropylamino group is introduced via nucleophilic substitution, often employing cyclopropylamine and a suitable leaving group.
Attachment of Piperidine: : The piperidine moiety is then added through a reductive amination reaction, often using hydrogen gas and a catalyst such as palladium on carbon.
Industrial Production Methods
On an industrial scale, the synthesis involves optimized reaction conditions to maximize yield and efficiency, including:
High-pressure reactors: for reductive amination steps.
Continuous flow systems: to ensure uniform reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions it Undergoes
1-(2-(Cyclopropylamino)-6-methylpyrimidin-4-yl)piperidin-4-ol can undergo a variety of chemical reactions:
Oxidation: : The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: : Reduction reactions, particularly with hydrogen, can modify its functional groups, such as reducing the piperidine ring.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur on the pyrimidine ring, altering its substituents.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: : Lithium aluminum hydride (LiAlH4), hydrogen gas (H2)
Solvents: : Dimethyl sulfoxide (DMSO), acetonitrile
Major Products
The reactions typically yield a variety of products, depending on the conditions. Oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or hydrocarbons. Substitution reactions often lead to a range of substituted pyrimidines.
Scientific Research Applications
1-(2-(Cyclopropylamino)-6-methylpyrimidin-4-yl)piperidin-4-ol is used in a variety of scientific fields:
Chemistry: : Used as a building block in organic synthesis due to its reactive functional groups.
Biology: : Studied for its interactions with biomolecules, potentially useful in biochemical assays.
Medicine: : Explored for its potential as a pharmaceutical intermediate or therapeutic agent.
Industry: : Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The compound exerts its effects primarily through its interaction with biological targets:
Molecular Targets: : It can bind to enzymes or receptors, modifying their activity.
Pathways Involved: : Its interaction may influence signaling pathways, metabolic processes, or gene expression.
Comparison with Similar Compounds
1-(2-(Cyclopropylamino)-6-methylpyrimidin-4-yl)piperidin-4-ol is unique due to its specific structure. It can be compared to:
Similar Compounds
1-(2-(Cyclopropylamino)-6-methylpyrimidin-4-yl)piperidin-3-ol
1-(2-(Cyclopropylamino)-6-methylpyrimidin-4-yl)piperidin-5-ol
1-(2-(Cyclopropylamino)-6-ethylpyrimidin-4-yl)piperidin-4-ol
And there you have it! Any part you’d like more detail on?
Properties
IUPAC Name |
1-[2-(cyclopropylamino)-6-methylpyrimidin-4-yl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c1-9-8-12(17-6-4-11(18)5-7-17)16-13(14-9)15-10-2-3-10/h8,10-11,18H,2-7H2,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSBPCBUSZWEUOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2CC2)N3CCC(CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-({[1-(adamantane-1-carbonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine](/img/structure/B2893284.png)

![1-[(E)-But-2-enyl]-3,9-dimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2893290.png)

![2-(6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-cyclopentylacetamide](/img/structure/B2893295.png)

![1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2893297.png)

![1-(2-Chloro-5-fluorobenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2893301.png)

